
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups attached to the 3 and 4 positions of the dihydrothiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 3,4-dibromo-2,5-dichlorothiophene with arylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium phosphate (K3PO4). The reaction is typically carried out in an inert atmosphere, such as argon, and under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki cross-coupling reaction is a scalable and efficient method that can be adapted for industrial use. The use of readily available starting materials and the mild reaction conditions make this method suitable for large-scale production.
化学反应分析
Types of Reactions
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydrothiophene derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Substituted thiophenes with various functional groups.
科学研究应用
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene has several applications in scientific research:
Materials Science: The compound’s extended conjugation makes it a candidate for use in nonlinear optical materials.
Pharmaceuticals: Its structural features may be explored for potential biological activities and drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene depends on its specific application. In materials science, its nonlinear optical properties are attributed to the extended conjugation and the presence of electron-donating and electron-withdrawing groups. In pharmaceuticals, the compound’s biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
相似化合物的比较
Similar Compounds
- 3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene
- 3,4-Bis(4-fluorophenyl)-2,5-dihydrothiophene
- 3,4-Bis(4-bromophenyl)-2,5-dihydrothiophene
Uniqueness
3,4-Bis(4-chlorophenyl)-2,5-dihydrothiophene is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and properties. The electron-withdrawing nature of the chlorine atoms can affect the compound’s electronic structure, making it distinct from its methyl, fluoro, and bromo analogs.
属性
CAS 编号 |
951384-58-0 |
|---|---|
分子式 |
C16H12Cl2S |
分子量 |
307.2 g/mol |
IUPAC 名称 |
3,4-bis(4-chlorophenyl)-2,5-dihydrothiophene |
InChI |
InChI=1S/C16H12Cl2S/c17-13-5-1-11(2-6-13)15-9-19-10-16(15)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI 键 |
MWFWSQJYGNKJPN-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(CS1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
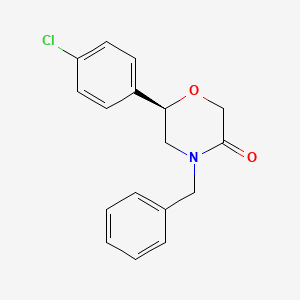
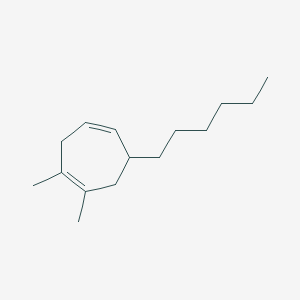
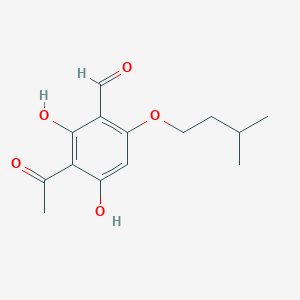
![N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}cyclobutanamine](/img/structure/B12633092.png)
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![4-({S-benzyl-N-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12633102.png)
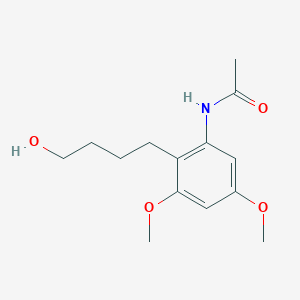
![1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12633116.png)
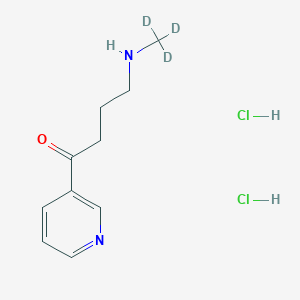

![1-(4-Bromophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12633131.png)
